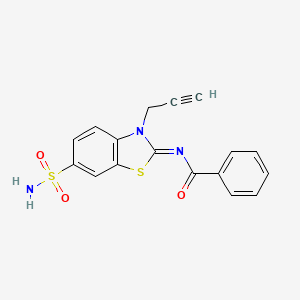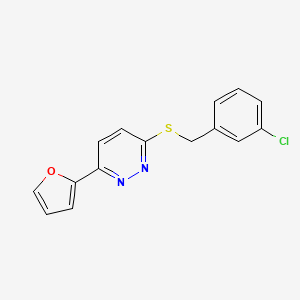
2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a chloroacetamide group attached to an indazole ring, which is further substituted with a prop-2-enyl group.
Méthodes De Préparation
The synthesis of 2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide typically involves the reaction of 2-prop-2-enylindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The general steps are as follows:
- Dissolve 2-prop-2-enylindazole in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for larger scales, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the acetamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and oxidizing or reducing agents as mentioned above. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indazole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The chloroacetamide group may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
2-Chloro-N-(2-prop-2-enylindazol-6-yl)acetamide can be compared with other indazole derivatives and chloroacetamides:
2-Chloro-N-(2,4-dinitrophenyl)acetamide: This compound has a similar chloroacetamide group but a different aromatic substitution pattern, leading to different biological activities and applications.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: These compounds share the chloroacetamide group but have a benzothiazole ring instead of an indazole ring, resulting in distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-N-(2-prop-2-enylindazol-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-5-16-8-9-3-4-10(6-11(9)15-16)14-12(17)7-13/h2-4,6,8H,1,5,7H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGZRPYKGZDKEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C=CC(=CC2=N1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2405183.png)
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2405184.png)
![8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline](/img/structure/B2405186.png)
![4-[[[[(3-Methoxy-2-naphthalenyl)carbonyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B2405187.png)

![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)



![3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2405194.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)

![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![4-amino-1-ethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2405204.png)
